

Technical Support Center: For-RYYRIK-NH2 Validation & Stability

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Compound of Interest

Compound Name: For-RYYRIK-NH2

Cat. No.: B10848760

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Status: Active | Tier: Level 3 (Senior Scientist Support) | Doc ID: TS-RYYRIK-001

Core Molecule Profile

Before troubleshooting, verify your target molecule's physicochemical baseline.

- Molecule Name: **For-RYYRIK-NH2**
- Sequence: Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-Amide
- Molecular Formula: C

H

N

O

(Calculated based on neutral monoisotopic masses)

- Monoisotopic Mass: ~1065.62 Da (Verify against specific batch CoA)
- Primary Application: Nociceptin (NOP) receptor antagonist; research into pain modulation and opioid signaling.

Module 1: Analytical Troubleshooting (HPLC & MS)

Objective: Resolve issues regarding peak purity, retention time shifts, and mass spectral identification.

Q: I see a "ghost peak" eluting just before my main peak. Is this an impurity?

A: This is likely the Deformylated species (H-RYYRIK-NH₂).

- The Mechanism: The N-terminal Formyl group is less stable than an Acetyl group. In acidic mobile phases (e.g., >0.1% TFA) or during prolonged storage in solution, the formyl group can hydrolyze, leaving the free N-terminal amine.
- Diagnostic: The free amine is more polar than the formylated parent, causing it to elute earlier on Reverse Phase (C18) columns.
- Confirmation: Check the mass spectrum.^{[1][2][3][4][5][6][7]} The Deformylated species will show a mass shift of -28 Da (Loss of CO).

Q: My Mass Spec data shows a +16 Da / +32 Da adduct. Is this a salt adduct?

A: It is more likely Oxidation, not a salt adduct (Na⁺ is +22 Da, K⁺ is +38 Da).

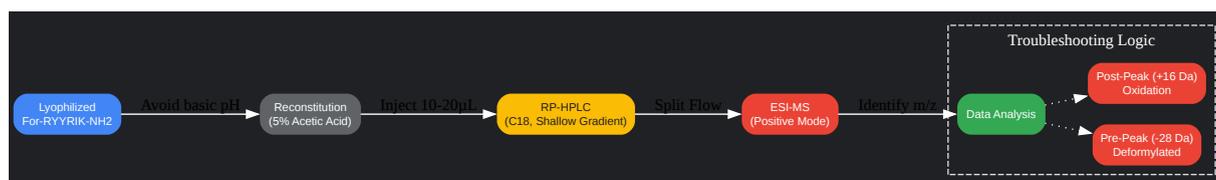
- The Cause: **For-RYYRIK-NH₂** contains two Tyrosine (Y) residues. Tyrosine is susceptible to oxidative cross-linking (dityrosine formation) or hydroxylation, especially if the peptide is dissolved in high-pH buffers or exposed to light.
- Troubleshooting Step:
 - Check your water source (ensure 18.2 MΩ).
 - Add a radical scavenger (e.g., Methionine or trace EDTA) during sample prep if oxidation persists.
 - Store lyophilized powder under Nitrogen/Argon.

Q: How do I separate the parent peptide from the C-terminal hydrolysis product?

A: The C-terminal amide (-NH₂) can hydrolyze to a free acid (-OH), creating For-RYYRIK-OH.

- Separation Strategy: These species have identical molecular weights (difference is <1 Da, often indistinguishable on low-res MS). You must rely on chromatography.
- Protocol: Use a shallow gradient.
 - Mobile Phase A: 0.1% TFA in Water
 - Mobile Phase B: 0.1% TFA in Acetonitrile
 - Gradient: 5% to 30% B over 30 minutes (approx 0.8% change/min).
 - Logic: The free acid (OH) is more polar than the amide (NH₂) and will elute slightly earlier.

Visualization: Analytical Workflow



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Caption: Workflow for identifying impurities. Pre-peaks usually indicate deformylation; post-peaks often indicate oxidation or aggregation.

Module 2: Chemical Stability & Degradation Pathways

Objective: Understand the "Why" behind sample degradation to prevent it.

Common Degradation Products Table

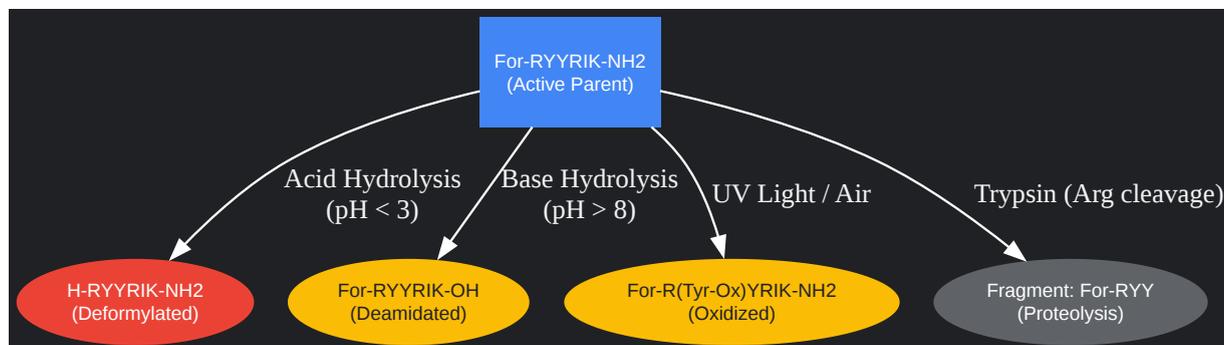
Degradation Type	Modification	Mass Shift (Δ)	Cause	Prevention
Deformylation	Loss of N-term Formyl (-CHO)	-28.01 Da	Acidic pH < 3.0; High Temp	Store at -20°C; Avoid strong acids.
Deamidation	C-term Amide to Acid (-NH ₂ → -OH)	+0.98 Da	Basic pH > 8.0	Maintain pH 4.0–6.0.
Oxidation	Tyrosine + Oxygen	+16.00 Da (per Tyr)	Light; Air exposure	Protect from light; Flush vials with N ₂ .
Proteolysis	Cleavage at Arg (R)	Variable	Contamination (Trypsin)	Use sterile, protease-free water/tips.

Q: Why is the N-terminal Formyl group critical?

A: Structure-Activity Relationship (SAR) studies confirm that the N-terminal protection is essential for NOP receptor binding.

- Scientific Grounding: The Formyl group mimics the steric bulk of an Acetyl group but with slightly different electronics. Loss of this group (Deformylation) exposes the positively charged N-terminal amine, which drastically alters the electrostatic interaction with the receptor pocket, potentially converting the antagonist into a weak agonist or inactive species [1].

Visualization: Degradation Pathways



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Caption: Primary degradation pathways.[7][8] Acid promotes deformylation; Base promotes deamidation; Enzymes cleave at Arginine.

Module 3: Bioassay Validation

Objective: Ensure degradation products do not generate false positives/negatives in NOP receptor assays.

Q: My functional assay (GTPyS binding) shows partial agonism. Is the peptide degrading?

A: This is a known nuance of the RYYRIK scaffold.

- The Nuance: While **For-RYYRIK-NH2** is primarily an antagonist, structurally similar analogs (like Ac-RYYRIK-NH2) have been reported to exhibit partial agonism depending on the tissue preparation and receptor density [2].
- The Risk: If your peptide degrades into H-RYYRIK-NH2 (Deformylated), the binding affinity changes.
- Validation Protocol:
 - Run a "Vehicle Only" control.
 - Run a "Parent Peptide" control (freshly reconstituted).

- Run the assay with a known pure antagonist (e.g., J-113397) to see if it blocks the "agonist" effect you are observing. If J-113397 blocks your peptide's signal, your peptide (or its degradant) is acting as an agonist.

Q: How should I store the peptide for in vivo experiments?

A:

- Lyophilized: -20°C or -80°C. Stable for years.
- In Solution: Do not store in phosphate buffers (PBS) for long periods at 4°C. The pH of 7.4 promotes slow deamidation.
- Recommendation: Reconstitute in sterile water or 5% acetic acid (pH ~4.5) for stock solutions. Aliquot and freeze at -80°C. Avoid freeze-thaw cycles (maximum 1 cycle).

References

- Ac-RYYRIK-NH2 SAR Studies
 - Title: Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding.[9]
 - Source: PubMed (Banno et al., 2002)
 - Context: Establishes that N-terminal protection (Acetyl/Formyl) is crucial for receptor affinity; free amine loses potency.
 - URL:[[Link](#)]
- Partial Agonism Context
 - Title: The nociceptin/orphanin FQ receptor ligand acetyl-RYYRIK-amide exhibits antagonistic and agonistic properties.[10][11]
 - Source: PubMed (Spagnolo et al., 2000)
 - Context: Explains how RYYRIK analogs can behave as partial agonists in specific assay conditions (GTPyS)

- URL:[[Link](#)]
- General Peptide Stability Guidelines
 - Title: Peptide Stability and Potential Degradation Pathways.[7][8]
 - Source: Sigma-Aldrich / Merck Technical Library
 - Context: Provides the mechanistic basis for deamidation and oxid

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